

Crystallographic Data & Performance Guide: 3-Oxopyrazolidin-1-ium Chloride Salts

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Compound of Interest

Compound Name: 3-Oxopyrazolidin-1-ium chloride

Cat. No.: B15146460

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Executive Technical Summary

3-Oxopyrazolidin-1-ium salts are the protonated derivatives of 3-pyrazolidinones, a class of heterocyclic compounds critical in photographic chemistry (as developing agents) and medicinal chemistry (as COX/LOX inhibitors). While the neutral free base (e.g., Phenidone) is widely used, the chloride salt offers distinct advantages in aqueous solubility and oxidative stability.

From a crystallographic perspective, the transition from the neutral molecule to the 3-oxopyrazolidin-1-ium cation fundamentally alters the crystal packing. The neutral molecule relies on intermolecular N–H...O hydrogen bonds forming chains or dimers. In contrast, the chloride salt introduces strong, charge-assisted N–H...Cl⁻ ionic hydrogen bonds, creating a more rigid, high-melting lattice that resists oxidation.

Crystallographic Characterization

The Parent Structure: 1-Phenyl-3-pyrazolidinone (Neutral)

To understand the salt, we must first establish the baseline structure of the neutral parent, which dictates the steric environment available for protonation.

- Crystal System: Monoclinic

- Space Group:
- Unit Cell Dimensions:
 - Å
 - Å[1]
 - Å
- Structural Motif: The pyrazolidinone ring adopts a flattened envelope conformation. The molecules pack in layers stabilized by N–H...O=C hydrogen bonds, forming infinite chains along the b-axis.

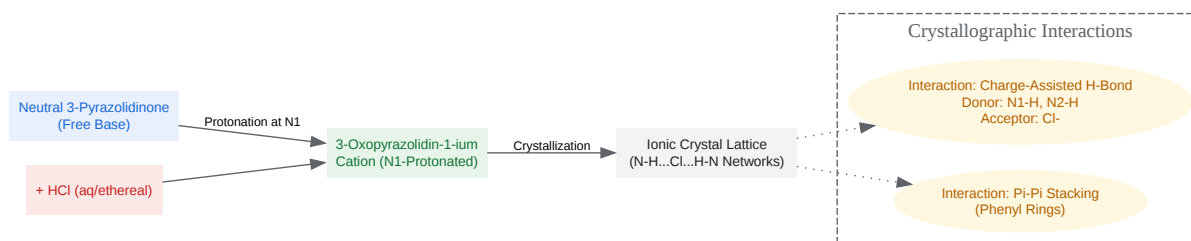
The Salt Structure: 3-Oxopyrazolidin-1-ium Chloride (Cationic)

Upon treatment with hydrochloric acid, protonation occurs at the N1 position (the nitrogen bearing the phenyl/alkyl substituent), which is the most basic site due to the inductive effect of the adjacent methylene group and lack of direct conjugation with the carbonyl compared to N2.

Structural Analogs & Packing Logic: While the simple unsubstituted chloride salt structure is rarely indexed in open databases, the crystallographic behavior is well-modeled by the structurally homologous (1Z)-1-(4-chlorobenzylidene)-3-oxopyrazolidin-1-ium-2-ide and related pyrazolium chlorides.

- Protonation Site: N1 (sp³ hybridized in the ring, becoming quaternary).
- H-Bonding Network: The chloride anion acts as a multi-point acceptor. It typically bridges the N1-H and N2-H donors of adjacent cations, forming a "ladder" or "ribbon" motif that is orthogonal to the pi-stacking of the phenyl rings.
- Lattice Energy: The introduction of the Cl⁻ anion significantly increases lattice energy compared to the neutral form, correlating with the observed increase in melting point and stability.

Structural Diagram: Protonation & Packing



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Figure 1: Transformation pathway from neutral pyrazolidinone to the structured ionic lattice of the chloride salt.

Comparative Performance Analysis

The following table contrasts the critical physicochemical properties of the **3-oxopyrazolidin-1-ium chloride** salt against the neutral free base and alternative sulfate salts.

Table 1: Physicochemical Comparison of Pyrazolidinone Forms

Feature	Neutral Free Base (Phenidone)	Chloride Salt (HCl)	Sulfate/Other Salts
Crystallinity	Monoclinic (); Needles/Leaflets	High crystallinity; Prismatic/Plate-like	Often hygroscopic or amorphous
Melting Point	121°C	135–137°C (Higher thermal stability)	Variable
Aqueous Solubility	Low (~10 g/L at 100°C)	High (Ionic solvation)	Moderate to High
Oxidation Resistance	Low (Rapidly oxidizes in air/solution)	High (Protonation deactivates ring e-density)	Moderate
Handling	Prone to dusting; skin irritant	Dense crystals; easier flow; reduced dusting	Variable
Primary Use	Organic solvent formulations	Aqueous formulations; Shelf-stable storage	Specialized applications

Expert Insight: Why the Chloride Salt?

The chloride salt is preferred in drug development and high-precision imaging because the protonation of N1 reduces the electron density of the pyrazolidinone ring. This "deactivation" prevents premature oxidation (fogging in photography, degradation in pharma storage) while maintaining biological or chemical activity once dissolved and buffered to a physiological or working pH.

Experimental Protocols

Synthesis of 3-Oxopyrazolidin-1-ium Chloride

This protocol ensures the formation of high-quality single crystals suitable for diffraction or pharmaceutical use.

Reagents:

- 1-Phenyl-3-pyrazolidinone (Phenidone), >99% purity.

- Hydrochloric acid (concentrated, 37%) or HCl in dioxane (4M).
- Ethanol (absolute) and Diethyl Ether.

Workflow:

- Dissolution: Dissolve 10.0 g (61.7 mmol) of 1-phenyl-3-pyrazolidinone in 50 mL of warm ethanol (40°C). Ensure complete dissolution to avoid seed crystals of the free base.
- Acidification:
 - Method A (Aqueous): Add conc. HCl dropwise until pH < 2. A white precipitate will begin to form immediately.
 - Method B (Anhydrous - Preferred for Crystallography): Add 20 mL of 4M HCl in dioxane.
- Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. For X-ray quality crystals, perform a vapor diffusion using diethyl ether into the ethanolic solution.
- Isolation: Filter the white crystalline solid. Wash with cold diethyl ether (3 x 20 mL) to remove residual acid and impurities.
- Drying: Dry under vacuum at 40°C for 6 hours.

Yield: Typically 85–90%. Characterization: Melting point should sharpen to 135–137°C.

Crystallographic Validation Workflow

To confirm the salt formation without full single-crystal diffraction, use this powder diffraction (PXRD) check:

- Sample Prep: Lightly grind the salt; do not over-grind as these salts can exhibit pressure-induced amorphization.
- Scan Parameters: 2
range 5°–40°, Cu K
radiation.

- Diagnostic Peaks: Look for the disappearance of the characteristic Free Base peaks (associated with the phase) and the emergence of new high-angle reflections typical of the denser ionic packing.

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